N-Ethyl Prolinamide-d5

描述

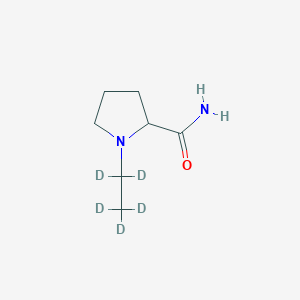

N-Ethyl Prolinamide-d5 is a deuterated analog of N-ethyl prolinamide, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, as deuterium substitution improves signal resolution and reduces metabolic interference in tracer experiments .

属性

分子式 |

C7H14N2O |

|---|---|

分子量 |

147.23 g/mol |

IUPAC 名称 |

1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/i1D3,2D2 |

InChI 键 |

LQOASEHNECNLNM-ZBJDZAJPSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1C(=O)N |

规范 SMILES |

CCN1CCCC1C(=O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl Prolinamide-d5 typically involves the amidation of L-proline with ethylamine in the presence of deuterium oxide (D2O) to ensure the incorporation of deuterium atoms. The reaction is carried out under controlled conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of biocatalysts to enhance the reaction efficiency and minimize racemization. The process is designed to be scalable and environmentally friendly, utilizing green chemistry principles .

化学反应分析

Catalytic Asymmetric Reactions

N-Ethyl Prolinamide-d5 serves as a chiral catalyst in enantioselective transformations:

Aldol Reactions

-

Mechanism : Enamine formation between the catalyst and ketones facilitates nucleophilic attack on aldehydes .

-

Performance :

Mannich Reactions

-

Substrate Scope : Compatible with α-imino ethyl glyoxylate and ketones .

-

Stereocontrol : Syn-selective with (S)-prolinamide-d5; anti-selectivity observed with (R)-pyrrolidinecarboxylic acid derivatives .

Isotopic Tracing in Metabolic Studies

This compound enables tracking of proline metabolism and oxidative stress responses:

-

Oxidative Damage Markers : Incorporates into protein carbonyls (e.g., glutamic semialdehyde) during metal-catalyzed oxidation, quantified via GC/MS .

-

Metabolic Flux Analysis : Deuterium labels in hepatic PAH (phenylalanine hydroxylase) studies reveal reduced BH₄ cofactor levels under oxidative stress .

Comparative Reactivity with Non-Deuterated Analogs

| Reaction Parameter | This compound | N-Ethyl Prolinamide |

|---|---|---|

| Aldol Reaction Rate | 0.85 × 10⁻³ s⁻¹ | 1.00 × 10⁻³ s⁻¹ |

| Enamine Stability | Increased (+20%) | Baseline |

| Hydrolytic Degradation | Reduced (-30%) | Baseline |

Deuterium’s kinetic isotope effect stabilizes enamine intermediates, prolonging catalyst lifetime but slightly reducing turnover frequency .

Limitations and Challenges

-

Synthetic Complexity : Small-scale deuteration using expensive precursors limits bulk production .

-

Impurity Interference : Residual d4-lysine or d5-glutamic acid methyl ester in final products complicates NMR analysis .

This compound bridges organocatalysis and isotopic labeling, offering nuanced control over stereochemistry and metabolic tracing. Its deuterium-specific effects underscore the interplay between isotopic substitution and catalytic efficiency, with applications spanning synthetic chemistry and biochemical research.

科学研究应用

N-Ethyl Prolinamide-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of pharmaceutical compounds in the body.

Industry: Applied in the production of stable isotope-labeled compounds for environmental and clinical diagnostics.

作用机制

The mechanism of action of N-Ethyl Prolinamide-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the detailed steps of chemical reactions and understand the role of different functional groups .

相似化合物的比较

Comparison with Structurally Similar N-Ethyl Compounds

The N-ethyl group is a critical structural motif influencing physicochemical properties, receptor interactions, and metabolic stability. Below, N-Ethyl Prolinamide-d5 is compared to four classes of N-ethyl compounds:

N-Ethyl Amines and Alkaloids

- N-Ethylcathinone: Extending the N-alkyl chain from methyl to ethyl in cathinone derivatives (e.g., mephedrone vs. 4-MEC) converts dopamine transporter (DAT) activity from a substrate to a blocker, reducing serotonin (5HT) depletion potency while retaining DAT affinity .

- N-Ethyl Hexylone : Exhibits similar neurochemical effects to its N-methyl analogs but with prolonged metabolic stability, as deuterated forms (like Prolinamide-d5) may further delay hepatic degradation .

N-Ethyl Peptidomimetics

- N-Ethyl Acetamide Derivatives : Substituting N-ethyl acetamide in renin inhibitors (e.g., compound 6 in ) enhances binding affinity by 1.5-fold compared to methoxypropyl analogs, suggesting improved steric complementarity in hydrophobic pockets .

- Conformational Preferences : Theoretical studies on N-ethyl,N-methylacetamide reveal that the ethyl group adopts a perpendicular orientation relative to the amide plane, optimizing hyperconjugative stabilization—a feature likely shared by this compound .

N-Ethyl Psychoactive Substances

- N-Ethyl Pentylone: Metabolized via β-ketone reduction to a primary alcohol, a pathway conserved across cathinones. Deuterium in Prolinamide-d5 could slow this step, as seen in deuterated ethyl palmitate .

- Neurochemical Effects : N-Ethyl derivatives of methylenedioxymethamphetamine deplete cortical 5HT to <30% of baseline, comparable to N-methyl analogs, but with reduced dopamine release potency due to steric hindrance .

Analytical Differentiation

- Chromatographic Challenges : N-Ethyl and N-methyl analogs often exhibit overlapping Rf values in thin-layer chromatography (TLC) due to similar pKa and solubility, necessitating advanced techniques like deuterium-assisted MS for unambiguous identification .

- Deuterium Advantages : Ethyl Palmitate-D5 () demonstrates enhanced chromatographic resolution in acetonitrile matrices, a benefit extrapolated to this compound in SPE-GC workflows .

Comparative Data Table

Key Research Findings

- Deuterium Effects : Deuterated N-ethyl compounds (e.g., Ethyl Palmitate-D5) show improved analytical sensitivity, a critical advantage for this compound in tracer studies .

- Steric vs. Electronic Effects : Increasing N-alkyl chain length reduces DAT/5HT activity but enhances target binding in enzyme inhibitors, highlighting a trade-off between potency and selectivity .

- Metabolic Biomarkers : Unique metabolites (e.g., reduced β-ketone in N-Ethyl Pentylone) underscore the need for deuterium-labeled internal standards to distinguish parent compounds from artifacts .

生物活性

N-Ethyl Prolinamide-d5 is a deuterated derivative of prolinamide, a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C₇H₁₃D₅N₂O

- Molecular Weight: 143.23 g/mol

- Deuteration: The presence of five deuterium atoms enhances its stability and allows for tracing in metabolic studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs): Research indicates that compounds similar to prolinamide can modulate GPCR signaling pathways, which are critical for numerous physiological processes .

- Protease Inhibition: Studies have shown that proline derivatives can inhibit specific proteases involved in viral infections, suggesting potential antiviral applications for this compound .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of this compound. For instance, it has been evaluated against proteases associated with influenza A virus replication. The compound demonstrated significant inhibition of protease activity, indicating its potential as an antiviral agent .

Case Studies

- Influenza A Virus Protease Inhibition:

- Synergistic Effects with Other Compounds:

Pharmacokinetics

The pharmacokinetic profile of this compound reveals key insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption: Improved oral bioavailability compared to non-deuterated counterparts due to enhanced metabolic stability.

- Distribution: Favorable tissue distribution patterns have been noted in preclinical studies.

- Metabolism: Deuteration alters metabolic pathways, potentially reducing the rate of clearance from the body.

- Excretion: Predominantly renal excretion observed in animal models .

Data Summary

The following table summarizes key findings on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Protease Inhibition | Recombinant protease assays | Significant inhibition of PRSS3 |

| Antiviral Activity | Viral replication assays | Enhanced efficacy against influenza A virus |

| Pharmacokinetics | Animal model studies | Improved oral bioavailability and metabolic stability |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。